4-bromo-1-(cyclobutylmethyl)-1H-pyrazole
Overview
Description
“4-bromo-1-(cyclobutylmethyl)-1H-pyrazole” is a chemical compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a bromine atom and a cyclobutylmethyl group attached to the pyrazole ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazole ring, a bromine atom, and a cyclobutylmethyl group. Pyrazole rings are five-membered rings with two nitrogen atoms and three carbon atoms . Cyclobutylmethyl is a four-membered carbon ring attached to a methyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. As a brominated pyrazole derivative, it is likely to be a solid at room temperature. The presence of the bromine atom could make the compound relatively heavy and potentially reactive. The pyrazole ring could contribute to the compound’s aromaticity and stability .Scientific Research Applications
Synthesis and Chemical Properties
- Structure and Tautomerism : The study of 4-bromo substituted 1H-pyrazoles, including structure and tautomerism, highlights the importance of such compounds in understanding chemical behavior in both solid-state and solution. The presence of a bromine atom significantly influences tautomer stability, providing insights into molecular design for specific applications (Trofimenko et al., 2007).
- Regioselective Synthesis : The regioselective synthesis of pyrazole derivatives demonstrates the versatility of these compounds in creating targeted molecular structures for specific research or therapeutic purposes. This approach is crucial for designing compounds with desired biological or chemical properties (Heinisch et al., 1990).
Biological Applications
- Anticancer Potential : Certain pyrazole derivatives exhibit promising anticancer activities, indicating the potential of 4-bromo-1-(cyclobutylmethyl)-1H-pyrazole in cancer research. The ability of these compounds to induce apoptosis and inhibit cell proliferation in cancer cells suggests their utility in developing new anticancer agents (Ananda et al., 2017).
- Antimicrobial and Anti-inflammatory Activities : The synthesis of pyrazole derivatives and their evaluation for antimicrobial and anti-inflammatory activities highlight the potential of such compounds in treating infections and inflammation. This area of research is crucial for discovering new therapeutic agents with fewer side effects and resistance issues (Pundeer et al., 2013).
Mechanism of Action
The mechanism of action of “4-bromo-1-(cyclobutylmethyl)-1H-pyrazole” would depend on its application. As a chemical compound, it could potentially undergo a variety of chemical reactions. For example, the bromine atom could be replaced in a nucleophilic substitution reaction, or the compound could participate in a coupling reaction via the pyrazole ring .
Safety and Hazards
Based on the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .
Properties
IUPAC Name |
4-bromo-1-(cyclobutylmethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGSJLMAKZPTTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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